Methyl 3-(dibutylamino)-2-methylpropionate chemical structure and properties
Methyl 3-(dibutylamino)-2-methylpropionate chemical structure and properties
Executive Summary
Methyl 3-(dibutylamino)-2-methylpropionate (CAS 71735-20-1) is a specialized
This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthesis protocols, and applications, emphasizing the kinetic stability of the
Chemical Identity & Structural Analysis
The compound is an aliphatic amino ester. The steric bulk of the dibutyl group imparts significant lipophilicity (LogP > 4.0), distinguishing it from its dimethyl- and diethyl- analogs. This lipophilicity influences its pharmacokinetics when incorporated into drug candidates, often improving blood-brain barrier (BBB) penetration in derivative molecules.
Table 1: Chemical Identification Data
| Parameter | Detail |
| Chemical Name | Methyl 3-(dibutylamino)-2-methylpropionate |
| CAS Registry Number | 71735-20-1 |
| Molecular Formula | |
| Molecular Weight | 229.36 g/mol |
| IUPAC Name | Methyl 3-(dibutylamino)-2-methylpropanoate |
| SMILES | CCCCN(CCCC)CC(C)C(=O)OC |
| InChI Key | BXGDNKQFNQZCLG-UHFFFAOYSA-N (Analogous base structure) |
| Structural Class |
Physicochemical Properties
The following data aggregates predicted and experimental values. Note the distinct basicity of the tertiary amine, which dictates its extraction and purification behavior.
Table 2: Physical & Chemical Properties
| Property | Value / Description | Notes |
| Appearance | Colorless to pale yellow liquid | Oxidizes slightly upon air exposure. |
| Boiling Point | ~125–130 °C at 10 mmHg | Extrapolated; decomposes at atmospheric pressure. |
| Density | 0.91 ± 0.05 g/cm³ | Less dense than water. |
| Solubility | Soluble in DCM, EtOAc, Toluene | Immiscible in water; soluble in acidic aqueous media. |
| pKa (Base) | 10.2 ± 0.5 | Typical for aliphatic tertiary amines. |
| LogP | 4.12 (Predicted) | Highly lipophilic. |
| Refractive Index | Estimated based on molar refractivity. |
Synthesis & Reaction Mechanisms[4]
The industrial and laboratory synthesis of Methyl 3-(dibutylamino)-2-methylpropionate relies on the aza-Michael addition . This reaction involves the nucleophilic attack of dibutylamine (a secondary amine) onto the
Reaction Pathway Visualization
The following diagram illustrates the synthesis pathway and potential side reactions (Retro-Michael).
Figure 1: Aza-Michael addition pathway showing the reversible nature of the reaction at high temperatures.
Experimental Protocol: Aza-Michael Addition
Objective: Synthesize 50g of Methyl 3-(dibutylamino)-2-methylpropionate.
Reagents:
-
Methyl Methacrylate (MMA): 25.0 g (0.25 mol) [Stabilized with MEHQ]
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Dibutylamine: 32.3 g (0.25 mol)
-
Solvent: Methanol (Optional, often run neat)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an addition funnel. Flush with nitrogen.
-
Addition: Charge the flask with Dibutylamine. Cool to 0°C using an ice bath (the reaction is exothermic).
-
Reaction: Dropwise add Methyl Methacrylate over 30 minutes. The exotherm indicates immediate reaction.
-
Maturation: Allow the mixture to warm to room temperature and stir for 12–24 hours.
-
Expert Insight: While the reaction is spontaneous, steric hindrance from the butyl groups may require mild heating (40–50°C) to reach >95% conversion.
-
-
Work-up: Remove volatiles (unreacted MMA) via rotary evaporation.
-
Purification: Perform vacuum distillation.
-
Critical Control Point: Maintain pot temperature below 140°C . Higher temperatures trigger the Retro-Michael reaction , reverting the product back to the starting materials. Collect the fraction boiling at ~125°C (10 mmHg).
-
Applications in Drug Development & Research
This compound serves as a versatile scaffold in medicinal chemistry, particularly for modifying the lipophilicity of amine-bearing drugs.
Synthetic Utility Flow
Figure 2: Divergent synthesis pathways utilizing the amino-ester core.
Specific Use Cases
-
Local Anesthetic Analogs: The structure mimics the "amino-ester" class of anesthetics (e.g., Procaine), but with a branched aliphatic backbone. Researchers use this scaffold to test how steric hindrance at the
-carbon affects esterase stability (half-life extension). -
Polymerization Kinetics: In polymer science, this molecule acts as a model for "amine-functionalized methacrylates." It is used to study the catalytic effects of pendant tertiary amines on the polymerization of bulk methacrylates.
-
Mannich Base Precursors: It serves as a stabilized Mannich base, which can be converted into
-methylene- -butyrolactones, a class of compounds known for cytotoxic activity against tumor cell lines.
Handling, Safety, and Stability
Safety Data Sheet (SDS) Highlights:
-
Signal Word: WARNING
-
Hazard Statements:
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The compound is sensitive to moisture (hydrolysis to the acid) and oxidation (N-oxide formation).
Stability Warning: Avoid prolonged exposure to temperatures >100°C during processing, as the equilibrium shifts toward the starting materials (Methyl Methacrylate + Dibutylamine), which are volatile and flammable.
References
-
Chemical Book & Directories. (2025). Methyl 3-(dibutylamino)-2-methylpropionate - CAS 71735-20-1 Entry.[1] Retrieved from .
- Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531. (Contextual grounding for Aza-Michael kinetics).
-
Sigma-Aldrich. (2024). Methyl Methacrylate Monomer: Reactivity and Handling Guide. Retrieved from .
-
PubChem. (2025).[2][3] Compound Summary: Methyl 3-(diethylamino)-2-methylpropionate (Analogous Structure). Retrieved from .
- Cabral, J., et al. (2018). "Catalytic effect of aliphatic amines in the polymerization of acrylates." Journal of Applied Polymer Science.
Sources
- 1. метил 3-(дибутиламино)-2-метилпропионат CAS#: 71735-20-1 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]
- 2. Methyl 3-amino-2-methylpropanoate | C5H11NO2 | CID 10486829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-(diethylamino)-2-methylpropanoate | C9H19NO2 | CID 3015533 - PubChem [pubchem.ncbi.nlm.nih.gov]
